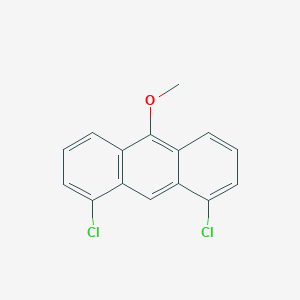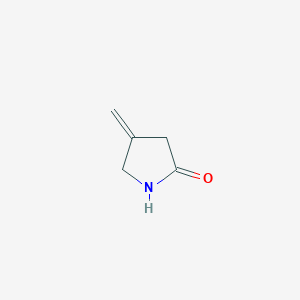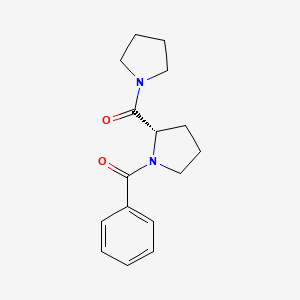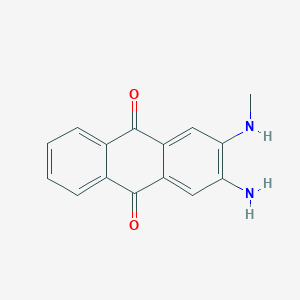
Dicarbonyl(tetraphenylporphinato)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonyl(tetraphenylporphinato)ruthenium(II) is a coordination complex of ruthenium with the chemical formula Ru(CO)₂(TPP). This compound features a ruthenium center coordinated to two carbonyl (CO) ligands and a tetraphenylporphyrin (TPP) ligand. It is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicarbonyl(tetraphenylporphinato)ruthenium(II) typically involves the reaction of tetraphenylporphyrin (H₂TPP) with a ruthenium precursor, such as ruthenium(III) chloride. The reaction is carried out in the presence of a reducing agent, often under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
H2TPP+RuCl3⋅3H2O+2CO→Ru(CO)2(TPP)+3HCl+3H2O
Industrial Production Methods
While specific industrial production methods for Dicarbonyl(tetraphenylporphinato)ruthenium(II) are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonyl(tetraphenylporphinato)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as CO can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Ru(III) or Ru(IV) species, while substitution reactions can produce complexes with different ligands coordinated to the ruthenium center.
Aplicaciones Científicas De Investigación
Dicarbonyl(tetraphenylporphinato)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Dicarbonyl(tetraphenylporphinato)ruthenium(II) exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with these targets, disrupting their normal function. Additionally, the compound’s ability to generate reactive oxygen species (ROS) under light irradiation makes it effective in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): This compound also features a ruthenium center coordinated to multiple ligands and is used in catalysis.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: Similar in structure, this compound is used in various catalytic applications.
Uniqueness
Dicarbonyl(tetraphenylporphinato)ruthenium(II) is unique due to its coordination with the tetraphenylporphyrin ligand, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in photodynamic therapy and advanced material development.
Propiedades
Fórmula molecular |
C46H28N4O2Ru |
|---|---|
Peso molecular |
769.8 g/mol |
Nombre IUPAC |
carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2;/h1-28H;;;/q-2;;;+2 |
Clave InChI |
PJRRXLCKSQRBGE-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)







![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)



